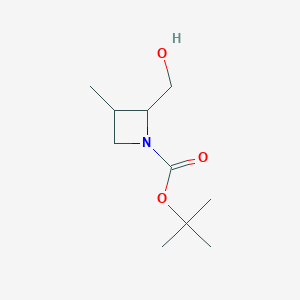
tert-butyl2-(hydroxymethyl)-3-methylazetidine-1-carboxylate,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, mixture of diastereomers, is a synthetic organic compound It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA).
-
Introduction of the Tert-butyl Group: : The tert-butyl group is often introduced via a tert-butyl esterification reaction. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).
-
Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and esterification processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
-
Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or aminated azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its reactivity allows for the creation of materials with tailored functionalities, such as improved mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Similar in structure but with a six-membered ring.
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar but with a five-membered ring.
Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methyl group at the 3-position.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and methyl groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for stereoselective reactions.
This detailed article provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
MHZZRMBITGWSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















